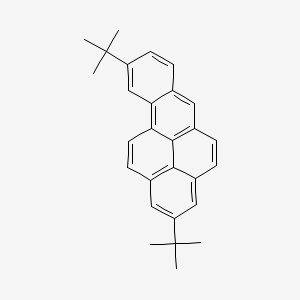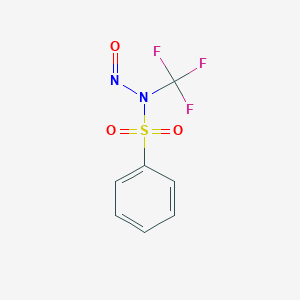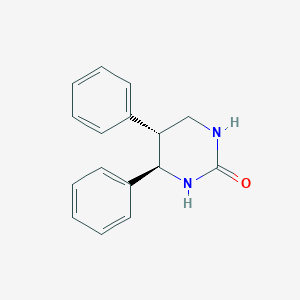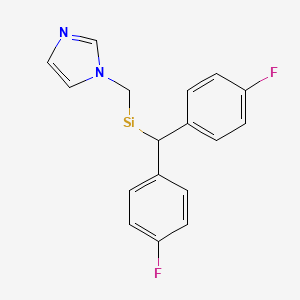![molecular formula C13H17N B14422698 3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-53-4](/img/structure/B14422698.png)
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[310]hexane is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane can be achieved through radical asymmetric intramolecular α-cyclopropanation of aldehydes. This method involves the use of a Cu(I)/secondary amine cooperative catalyst, which enables the single-step construction of the bicyclic skeleton with excellent efficiency . The reaction conditions typically include the use of unactivated alkenes and simple α-methylene groups of aldehydes as the C1 source .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyl groups, or alkyl groups.
Scientific Research Applications
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: A similar bicyclic compound with different substituents.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): Another bicyclic compound with a similar framework but different functional groups.
Uniqueness
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[310]hexane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
| 86215-53-4 | |
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H17N/c1-10-3-5-11(6-4-10)13-7-12(13)8-14(2)9-13/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
IYVOFPIRCZBAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CN(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)






